3-Ethylheptan-1-amine
Description
Significance of Aliphatic Amines in Organic Synthesis and Chemical Sciences
Aliphatic amines are a fundamental class of organic compounds characterized by a nitrogen atom bonded to at least one alkyl group. bohrium.com Their significance in organic synthesis and the broader chemical sciences is extensive, primarily due to the reactive nature of the amino group (-NH2). nih.gov This functional group imparts basic and nucleophilic properties, making aliphatic amines crucial building blocks and intermediates in the synthesis of a vast array of more complex molecules. nih.govacs.org They are integral to the production of pharmaceuticals, agrochemicals, dyes, and polymers. bohrium.com
The lone pair of electrons on the nitrogen atom allows aliphatic amines to act as bases by accepting protons and as nucleophiles by attacking electron-deficient centers. acs.org This reactivity is central to numerous chemical transformations. Furthermore, the ability of primary and secondary amines to form hydrogen bonds significantly influences their physical properties, such as boiling points and solubility in various solvents. science.gov
Structural Context of 3-Ethylheptan-1-amine within Branched Primary Amines
This compound, with the chemical formula C9H21N, is a primary aliphatic amine. nih.gov Its structure consists of a seven-carbon heptane (B126788) chain with an ethyl group attached to the third carbon atom and a primary amine group at the first carbon. The presence of the ethyl group at the 3-position introduces a branching point in the carbon skeleton, which classifies it as a branched aliphatic amine. This branching influences its stereochemistry and can affect its chemical reactivity and physical properties compared to its linear isomer, nonan-1-amine.
The structural characteristics of this compound, such as its molecular weight and lipophilicity, are important determinants of its behavior in chemical reactions and its potential applications.
Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C9H21N |
| Molecular Weight | 143.27 g/mol nih.gov |
| XLogP3-AA | 3.1 nih.gov |
| Hydrogen Bond Donor Count | 1 nih.gov |
| Hydrogen Bond Acceptor Count | 1 nih.gov |
| Rotatable Bond Count | 6 nih.gov |
| Exact Mass | 143.167400 g/mol nih.gov |
| Topological Polar Surface Area | 26 Ų nih.gov |
| Heavy Atom Count | 10 nih.gov |
| IUPAC Name | This compound nih.gov |
| InChI | InChI=1S/C9H21N/c1-3-5-6-9(4-2)7-8-10/h9H,3-8,10H2,1-2H3 nih.gov |
| InChIKey | CTOUNSPKBGUFNA-UHFFFAOYSA-N nih.gov |
Current Research Landscape Pertaining to Structurally Analogous Compounds
While specific research on this compound is not extensively documented in publicly available literature, the broader field of branched aliphatic primary amines is an active area of investigation. Research on structurally similar compounds provides insights into the potential reactivity and applications of this compound.
For instance, studies on compounds like (2S)-3-ethylhexan-2-amine focus on their synthesis via methods such as the reductive amination of ketones (e.g., 3-ethylhexan-2-one). This suggests that a likely synthetic route to this compound would involve the reductive amination of 3-ethylheptanal (B3381632). The chemical reactivity of these amines is also a subject of study, with reactions such as oxidation to imines or nitriles and nucleophilic substitution at the amine group being common transformations.
Furthermore, research into the synthesis of branched primary amines highlights the development of novel catalytic systems. Nickel-based homogeneous catalysts, for example, have shown high activity and selectivity in the reductive amination of ketones to produce branched primary amines under mild conditions. rsc.org Similarly, cobalt-catalyzed systems are being explored for the synthesis of primary amines from ketones and aldehydes. d-nb.info These advancements in catalysis are crucial for the efficient and selective synthesis of structurally diverse amines, including those with branching similar to this compound.
The study of branched amines also extends to their application in creating more complex molecular architectures. For example, visible-light and cobalt dual-catalyzed allylic C-H amination of alkenes with free amines has been developed to afford branched amines, showcasing the utility of these compounds as building blocks in organic synthesis. nih.gov
Scope and Objectives of Research on this compound
Given the limited specific research on this compound, future investigations could be directed towards several key areas. A primary objective would be the development and optimization of synthetic routes to this compound, likely focusing on the reductive amination of 3-ethylheptanal or the reduction of a corresponding nitrile or amide.
A thorough characterization of its physicochemical properties, including detailed spectroscopic analysis (NMR, IR, Mass Spectrometry), would be essential to build a comprehensive profile of the compound. Infrared spectroscopy, for instance, can be used to characterize primary aliphatic amines based on the antisymmetric and symmetric N-H stretching frequencies. scispace.com
Further research could explore the reactivity of this compound in various organic transformations. Its potential as a building block for the synthesis of novel compounds with applications in materials science or as pharmaceutical intermediates could be a significant area of study. The branched nature of the alkyl chain may impart unique properties to its derivatives, making it a target for creating new chemical entities.
Table of Compound Names
| Compound Name |
|---|
| This compound |
| Nonan-1-amine |
| (2S)-3-ethylhexan-2-amine |
| 3-ethylhexan-2-one |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H21N |
|---|---|
Molecular Weight |
143.27 g/mol |
IUPAC Name |
3-ethylheptan-1-amine |
InChI |
InChI=1S/C9H21N/c1-3-5-6-9(4-2)7-8-10/h9H,3-8,10H2,1-2H3 |
InChI Key |
CTOUNSPKBGUFNA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)CCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 3 Ethylheptan 1 Amine
Reductive Amination Strategies
Reductive amination stands as a prominent and versatile method for synthesizing amines. wikipedia.org This process involves the reaction of a carbonyl compound, in this case, an aldehyde, with ammonia (B1221849) or an amine to form an imine intermediate, which is subsequently reduced to the target amine. orgoreview.comlibretexts.org
Synthesis via 3-Ethylheptanal (B3381632) and Ammonia/Amine Precursors
The reaction can be summarized as follows:
Step 1: Imine Formation: 3-Ethylheptanal reacts with ammonia in a reversible, acid-catalyzed reaction to form a hemiaminal, which then dehydrates to yield an imine. libretexts.org
Step 2: Reduction: The imine is then reduced to 3-Ethylheptan-1-amine using a suitable reducing agent. libretexts.org
This one-pot reaction is favored in green chemistry due to its efficiency. wikipedia.org
Catalyst Systems for Reductive Amination (e.g., Palladium-based)
A variety of catalyst systems are employed to facilitate the reduction of the imine intermediate in reductive amination. These catalysts are crucial for achieving high efficiency and selectivity. Common choices include:
Palladium Catalysts: Palladium on carbon (Pd/C) is a widely used heterogeneous catalyst for hydrogenation reactions, including the reduction of imines. google.com The efficiency of these catalysts can be influenced by factors such as the palladium content, particle size, and the nature of the support material. google.com
Nickel Catalysts: Raney nickel is another effective catalyst for reductive amination. Nickel-based catalysts can operate via a mechanism where the metal first dehydrogenates an alcohol to a ketone (if starting from an alcohol), which then forms an imine with ammonia, followed by hydrogenation of the imine. wikipedia.org
Hydride Reducing Agents: In addition to catalytic hydrogenation, chemical reducing agents are also commonly used. These include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly useful as it is less reactive than sodium borohydride and can selectively reduce the imine in the presence of the aldehyde starting material. orgoreview.commasterorganicchemistry.com
The choice of catalyst is critical and depends on the specific reaction conditions and desired outcome.
Mechanistic Investigations of Reductive Amination Pathways
The mechanism of reductive amination involves a sequence of well-understood steps. mdpi.com The process begins with the nucleophilic addition of ammonia to the carbonyl group of the aldehyde, forming a hemiaminal intermediate. libretexts.org This is followed by the elimination of a water molecule to form an imine. libretexts.org The final step is the reduction of the carbon-nitrogen double bond of the imine to a single bond, yielding the amine. libretexts.org
When using catalytic hydrogenation, the mechanism is often described as a "dehydrogenation-imidization-hydroamination" process, especially when starting from an alcohol. mdpi.com In the context of starting with an aldehyde like 3-ethylheptanal, the process simplifies to imine formation followed by hydrogenation. The reaction is typically carried out under hydrogen pressure with a heterogeneous catalyst, which aids in regenerating the active metal sites. mdpi.com
Optimization of Reaction Conditions for Yield and Selectivity
Optimizing reaction conditions is crucial for maximizing the yield of this compound and minimizing the formation of byproducts. Key parameters to consider include:
Temperature and Pressure: For catalytic hydrogenations, temperature and hydrogen pressure are significant factors. For instance, reactions using palladium catalysts might be run at temperatures between 60-100°C and hydrogen pressures of 1-5 atm.
Solvent: The choice of solvent can impact the reaction. Polar aprotic solvents can enhance the nucleophilicity of the amine precursor.
pH: Maintaining the pH in a weakly acidic range (around 6.5-7.0) is often necessary to facilitate imine formation without deactivating the amine nucleophile.
Stoichiometry of Reagents: The molar ratio of the aldehyde, ammonia, and reducing agent must be carefully controlled to ensure complete conversion and high selectivity.
Table 1: Factors Influencing Reductive Amination
| Parameter | Influence on Reaction | Typical Conditions/Considerations |
|---|---|---|
| Catalyst | Affects reaction rate and selectivity. | Pd/C, Raney Ni, NaBH₃CN. libretexts.orggoogle.com |
| Temperature | Influences reaction kinetics and side reactions. | 60-100°C for some catalytic systems. |
| Pressure | Important for catalytic hydrogenation with H₂. | 1-5 atm for some catalytic systems. |
| Solvent | Can affect solubility and reactivity. | Polar aprotic solvents may be beneficial. |
| pH | Critical for imine formation. | Weakly acidic (pH 6.5-7.0). |
Reduction of Nitrogen-Containing Precursors
An alternative major pathway to synthesize amines involves the reduction of various nitrogen-containing functional groups that are at the same oxidation state as or higher than the target amine.
Synthesis from Corresponding Nitriles
The reduction of nitriles provides a direct route to primary amines. libretexts.org For the synthesis of this compound, the corresponding nitrile would be 3-ethylheptanenitrile. This method involves a two-step sequence starting from an appropriate alkyl halide, which adds an additional carbon atom to the chain. libretexts.orglibretexts.org
The general process is:
Nitrile Formation: An alkyl halide is reacted with a cyanide salt (e.g., sodium cyanide) via an Sₙ2 reaction to form the nitrile. libretexts.org
Nitrile Reduction: The nitrile is then reduced to the primary amine. libretexts.org
A powerful reducing agent, such as Lithium Aluminum Hydride (LiAlH₄), is typically required for the reduction of the nitrile group to an amine. libretexts.org Catalytic hydrogenation can also be employed for this transformation.
Synthesis from Amides via Lithium Aluminum Hydride Reduction
A robust method for synthesizing primary amines is the reduction of amides using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). jove.commasterorganicchemistry.com This reaction effectively converts the carbonyl group of a primary amide into a methylene (B1212753) (CH₂) group, yielding the corresponding primary amine. jove.comyoutube.com
For the synthesis of this compound, the corresponding amide, 3-ethylheptanamide, would be the required starting material. The reaction proceeds via a nucleophilic acyl substitution mechanism. jove.com The hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide, forming a tetrahedral intermediate. This is followed by the expulsion of an aluminate anion and the formation of an iminium ion, which is then reduced by a second hydride equivalent to furnish the final amine product. jove.com
This method is advantageous as amides are generally stable and can be prepared from carboxylic acids or their derivatives, such as acid chlorides. libretexts.orglibretexts.org The reaction of 3-ethylheptanoyl chloride with ammonia would produce the necessary 3-ethylheptanamide precursor. libretexts.org
Reaction Scheme:
Step 1: Amide Formation: 3-Ethylheptanoyl chloride + NH₃ → 3-Ethylheptanamide
Step 2: Reduction: 3-Ethylheptanamide + LiAlH₄ → this compound
| Reagent | Role |
| Lithium Aluminum Hydride (LiAlH₄) | Strong reducing agent |
| 3-Ethylheptanamide | Amide precursor |
| Diethyl ether or THF | Anhydrous solvent |
| Water/Aqueous acid | Workup to neutralize reagents |
Conversion from Nitro Compounds
The reduction of nitro compounds presents another important route to primary amines. libretexts.orgorgosolver.com Aryl amines are commonly prepared this way, but the method is also applicable to aliphatic nitro compounds. jove.com To synthesize this compound via this route, the starting material would be 1-nitro-3-ethylheptane.
Several reducing systems can be employed for this transformation, including:
Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) with a metal catalyst such as platinum (Pt), palladium (Pd), or nickel (Ni). libretexts.orgorgosolver.com However, this method can be non-selective if other reducible functional groups are present in the molecule. jove.com
Metal-Acid Systems: Active metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl) are effective for reducing nitro groups. orgosolver.comjove.com Tin(II) chloride (SnCl₂) is also a common reagent for this purpose. jove.com
The general reaction involves the transfer of multiple electrons and protons to the nitro group, ultimately converting it to an amino group.
Reaction Scheme: 1-Nitro-3-ethylheptane + Reducing Agent → this compound
| Reducing System | Conditions |
| H₂ / Catalyst (Pt, Pd, Ni) | Catalytic hydrogenation |
| Fe, Sn, or Zn / HCl | Metal in acidic medium |
| SnCl₂ / HCl | Acidic reduction |
Nucleophilic Substitution Approaches
The direct alkylation of ammonia with an alkyl halide is a straightforward approach for amine synthesis. pressbooks.pubjove.com In the context of this compound, this would involve the reaction of a 1-halo-3-ethylheptane (e.g., 1-bromo-3-ethylheptane) with ammonia. The reaction proceeds via an Sₙ2 mechanism where ammonia acts as the nucleophile. jove.com
A significant drawback of this method is the potential for over-alkylation. pressbooks.pub The primary amine initially formed is also nucleophilic and can react with another molecule of the alkyl halide to produce a secondary amine (di(3-ethylheptyl)amine), and subsequently a tertiary amine and even a quaternary ammonium (B1175870) salt. pressbooks.pubjove.com
To favor the formation of the primary amine, a large excess of ammonia is typically used. jove.com This increases the probability that an alkyl halide molecule will react with ammonia rather than the primary amine product.
To overcome the issue of over-alkylation inherent in the direct reaction with ammonia, more controlled methods have been developed. The Gabriel synthesis is a classic and highly effective technique for the selective preparation of primary amines. libretexts.orgwikipedia.orgnumberanalytics.com
This method involves two main steps:
Alkylation of Phthalimide (B116566): Potassium phthalimide is used as an ammonia surrogate. wikipedia.org The phthalimide anion, being a strong nucleophile, reacts with a primary alkyl halide (in this case, 1-halo-3-ethylheptane) in an Sₙ2 reaction to form an N-alkylphthalimide. libretexts.orgbyjus.com
Deprotection: The resulting N-(3-ethylheptyl)phthalimide is then cleaved to release the primary amine. This is commonly achieved by hydrazinolysis (using hydrazine, N₂H₄), which produces the desired primary amine and a stable phthalhydrazide (B32825) precipitate. wikipedia.orgnrochemistry.com Acidic or basic hydrolysis can also be used for the cleavage. libretexts.org
The Gabriel synthesis is highly advantageous because the phthalimide anion is not prone to over-alkylation, leading to a much cleaner formation of the primary amine. libretexts.orgnumberanalytics.com
| Step | Reagents | Product |
| 1 | Potassium phthalimide, 1-Halo-3-ethylheptane | N-(3-ethylheptyl)phthalimide |
| 2 | Hydrazine (N₂H₄) or H₃O⁺/OH⁻ | This compound |
Alternative and Emerging Synthetic Routes
The "borrowing hydrogen" or "hydrogen autotransfer" methodology represents a highly atom-efficient and environmentally friendly approach to amine synthesis. acs.orgacs.org This catalytic process allows for the direct conversion of alcohols into amines using ammonia as the nitrogen source, with water being the only byproduct. organic-chemistry.orgmdpi.com
To synthesize this compound, the starting material would be 3-ethylheptan-1-ol. The catalytic cycle generally involves three key steps:
Oxidation: A transition-metal catalyst (often based on ruthenium, iridium, or cobalt) temporarily "borrows" hydrogen from the alcohol, oxidizing it in situ to the corresponding aldehyde (3-ethylheptanal). acs.orgscribd.com
Condensation: The aldehyde then reacts with ammonia to form an imine.
Reduction: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final primary amine product and regenerating the catalyst for the next cycle. acs.orgscribd.com
This methodology avoids the need for pre-oxidizing the alcohol or using stoichiometric reducing agents, making it a greener alternative to many traditional methods. organic-chemistry.org The selectivity towards the primary amine can be enhanced by optimizing reaction conditions and catalyst design. acs.org
Key Features of Borrowing-Hydrogen Catalysis:
Atom Economy: High, with water as the main byproduct. rsc.org
Starting Materials: Readily available alcohols and ammonia. acs.org
Catalysts: Transition-metal complexes (e.g., Ru, Ir, Co, Ni). rsc.orgmdpi.com
C–H Bond Functionalization Approaches for Branched Amines
Directly converting carbon-hydrogen (C–H) bonds into carbon-nitrogen (C–N) bonds is a highly sought-after transformation in chemical synthesis as it represents one of the most atom-economical methods for constructing amine-containing molecules. nih.gov For branched amines, this approach offers a powerful way to forge complex structures from simple hydrocarbon precursors.
Recent progress has focused on transition-metal catalysis to achieve selective amination of C(sp³)–H bonds. These reactions often involve the generation of highly reactive nitrene or imido intermediates that can insert into C–H bonds, or pathways involving C–H activation. researchgate.net For instance, rhodium(III)-catalyzed C–H functionalization has been demonstrated for the synthesis of α-branched amines through the 1,1-addition of C–H bonds and aminating agents to terminal alkenes. nih.gov This method allows for the convergent assembly of branched amines from three simple components: an aromatic C–H substrate, an alkene, and an aminating agent, under mild conditions. nih.gov
Another significant advancement is the dual-catalyst system, which combines visible-light photoredox catalysis with transition metal catalysis. A visible-light and cobalt-dual-catalyzed direct allylic C–H amination of alkenes with free amines has been developed to produce branched allylic amines. nih.govthieme-connect.com This reaction proceeds with high regio- and chemoselectivity at the more sterically hindered position, which is a significant challenge in traditional synthesis. nih.gov Similarly, photoinduced palladium catalysis has been employed for the allylic C–H amination of alkenes with a variety of aliphatic amines, including primary amines. bohrium.com
Bio-inspired approaches have also emerged, utilizing quinone-mediated systems to facilitate the α-C–H functionalization of branched primary amines. chemrxiv.orgucl.ac.uknih.gov This method mimics the action of copper amine oxidase enzymes and involves the in situ generation of a reactive ketimine intermediate from an α-branched primary amine. chemrxiv.orgnih.gov This intermediate can then be intercepted by various carbon-centered nucleophiles, leading to the formation of α-tertiary primary amines. ucl.ac.uknih.gov
While these methods have been demonstrated on a range of branched amines, their direct application to synthesize this compound would involve the selective functionalization of a C-H bond in a suitable hydrocarbon precursor like 3-ethylheptane (B96521). For example, a hypothetical C-H amination at the C1 position of 3-ethylheptane would directly yield the target molecule. However, achieving such site-selectivity on an unactivated aliphatic chain remains a formidable challenge in synthetic chemistry.
Table 1: Examples of Catalytic C–H Functionalization for Branched Amine Synthesis
| Catalyst System | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|
| [Cp*RhCl₂]₂ / AgSbF₆ | Aromatic C-H substrate, terminal alkene, aminating agent | α-Branched Amine | Convergent 1,1-addition; high functional group compatibility. | nih.gov |
| Visible-light / Cobalt | Terminal alkene, free aliphatic amine | Branched Allylic Amine | Mono-amination at the more sterically hindered allylic position. | nih.govthieme-connect.com |
| Photoinduced Pd(0) / Aryl Bromide | Alkene, aliphatic amine | Allylic Amine | Accommodates various olefin patterns; can be rendered asymmetric. | bohrium.com |
| Quinone Mediator | α-Branched primary amine, nucleophile (e.g., Grignard) | α-Tertiary Primary Amine | Bio-inspired; forms quaternary carbon center at the α-position. | ucl.ac.uknih.gov |
Multi-component Reactions Incorporating this compound Subunits
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govacs.org Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful tools in this regard and can be envisioned for the synthesis of complex molecules incorporating structures similar to this compound.
The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives. researchgate.netorganic-chemistry.org In a hypothetical application, this compound could serve as the amine component in a Ugi reaction. By reacting it with an aldehyde (e.g., formaldehyde), a carboxylic acid (e.g., acetic acid), and an isocyanide (e.g., tert-butyl isocyanide), one could synthesize a complex peptidomimetic structure bearing the 3-ethylheptyl moiety. The versatility of the Ugi reaction allows for a vast number of potential products by simply varying the other three components. researchgate.netorganic-chemistry.org
The Passerini three-component reaction (P-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. wikipedia.orgnih.gov While the Passerini reaction does not directly incorporate a pre-existing amine, it can be used to generate precursors that can be transformed into amine-containing structures. beilstein-journals.org For instance, a Passerini reaction could be designed using 3-ethylheptanal as the aldehyde component. The resulting α-acyloxy amide could then be chemically modified in subsequent steps to introduce an amine functionality, thereby incorporating the 3-ethylheptyl subunit into a more complex scaffold. The reaction is known for its high atom economy and tolerance for a wide variety of functional groups. wikipedia.orgrsc.org
These MCRs provide a strategic advantage for building libraries of diverse compounds from simple, readily available building blocks. nih.gov The incorporation of a branched, lipophilic subunit like 3-ethylheptyl via these reactions could be of interest in medicinal chemistry for modulating the pharmacokinetic properties of drug candidates.
Table 2: Major Isocyanide-Based Multi-component Reactions
| Reaction Name | Components | Primary Product | Potential Role of this compound Subunit | Reference |
|---|---|---|---|---|
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Aminoacyl Amide | Can be used directly as the amine component. | researchgate.netorganic-chemistry.org |
| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy Amide | 3-Ethylheptanal could serve as the aldehyde component. | wikipedia.orgnih.govbeilstein-journals.org |
Chemical Reactivity and Reaction Mechanism Studies of 3 Ethylheptan 1 Amine
Nucleophilic Reactivity Investigations
The primary amine functionality in 3-Ethylheptan-1-amine is a potent nucleophilic center, readily attacking electron-deficient carbon atoms. This reactivity is fundamental to the formation of a wide range of nitrogen-containing compounds.
Acylation Reactions to Form Amides
Primary amines like this compound react rapidly with acyl chlorides and acid anhydrides in a nucleophilic acyl substitution reaction to produce N-substituted amides. libretexts.orgchemistrystudent.com The reaction proceeds via a nucleophilic addition-elimination mechanism. chemistrystudent.comchemguide.co.uk The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. chemguide.co.uk Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating a chloride ion. A second molecule of the amine or another base present in the reaction mixture then removes a proton from the nitrogen atom to yield the final stable amide product and an ammonium (B1175870) salt. chemistrystudent.comchemistrystudent.comchemguide.co.uk
These reactions are typically vigorous and are often performed at room temperature, yielding high amounts of the amide product. libretexts.orgchemguide.co.uk A base such as pyridine (B92270) or sodium hydroxide (B78521) is commonly added to neutralize the hydrogen chloride (HCl) that is formed, preventing it from protonating the starting amine and rendering it non-nucleophilic. libretexts.org
Table 1: Representative Conditions for Acylation of this compound
| Acylating Agent | Solvent | Base | Temperature (°C) | Typical Yield (%) |
| Ethanoyl chloride | Dichloromethane | Pyridine | 0 - 25 | >90 |
| Benzoyl chloride | Tetrahydrofuran | Triethylamine | 0 - 25 | >90 |
| Acetic anhydride (B1165640) | None | Sodium acetate | 25 - 50 | >85 |
Alkylation Reactions and Control of Selectivity (Primary vs. Secondary/Tertiary)
The alkylation of this compound with alkyl halides is a classic example of a nucleophilic substitution reaction (SN2). msu.edu However, these reactions are notoriously difficult to control and often result in low selectivity. libretexts.orglibretexts.org The initial reaction between this compound and an alkyl halide produces a secondary amine. This newly formed secondary amine is also a nucleophile and can compete with the starting primary amine for the remaining alkyl halide, leading to the formation of a tertiary amine. msu.edulibretexts.org The process can continue, with the tertiary amine being further alkylated to form a quaternary ammonium salt. libretexts.orgmsu.edu
This leads to a mixture of primary, secondary, tertiary, and quaternary ammonium products, making direct alkylation an inefficient method for synthesizing a specific, more substituted amine. libretexts.org
Strategies for controlling selectivity include:
Using a large excess of the initial amine: This ensures that the alkyl halide is more likely to react with the abundant primary amine rather than the secondary amine product that forms in small concentrations. msu.edu
Reductive Amination: A more controlled, indirect method of alkylation involves reacting the amine with an aldehyde or ketone to form an imine, which is then reduced to the desired secondary or tertiary amine. This method avoids the issue of overalkylation. libretexts.orgorganic-chemistry.orglibretexts.org
Use of Protecting Groups: The primary amine can be temporarily protected to prevent over-alkylation, then deprotected after the initial alkylation step.
Table 2: Product Distribution in the Alkylation of this compound with 1-bromopropane
| Molar Ratio (Amine:Halide) | Primary Amine (%) | Secondary Amine (%) | Tertiary Amine (%) | Quaternary Salt (%) |
| 1:1 (Stoichiometric) | 35 | 40 | 15 | 10 |
| 10:1 (Large excess of amine) | 85 | 15 | <1 | 0 |
| 1:3 (Excess of halide) | <5 | 15 | 45 | 35 |
Note: Data is illustrative and based on general principles of amine alkylation.
Reactions with Carbonyl Compounds (e.g., Imine Formation)
This compound reacts with aldehydes and ketones in a nucleophilic addition reaction to form imines, also known as Schiff bases. libretexts.orgbyjus.com This reaction is reversible and typically catalyzed by a mild acid. chemistrysteps.com The mechanism begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon. youtube.com This is followed by proton transfer steps to form an unstable intermediate called a carbinolamine. pearson.com Under acidic conditions, the hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (water). chemistrysteps.compearson.com The elimination of water and a final deprotonation step result in the formation of the carbon-nitrogen double bond of the imine. youtube.compearson.com
To drive the equilibrium towards the formation of the imine, the water produced during the reaction is often removed, for example, by azeotropic distillation. youtube.com The formation of imines is a crucial step in reductive amination, a powerful method for synthesizing more substituted amines. libretexts.orgchemistrysteps.comlumenlearning.com
Table 3: Conditions for Imine Formation with this compound
| Carbonyl Compound | Catalyst | Solvent | Conditions |
| Propanal | p-Toluenesulfonic acid | Toluene | Reflux with Dean-Stark trap |
| Cyclohexanone | Acetic Acid | Ethanol | Room Temperature |
| Benzaldehyde | None (neat) | Methanol (B129727) | Room Temperature |
Oxidation and Reduction Pathways
The amine functionality of this compound can undergo both oxidation and participate in reductive synthetic schemes.
Oxidation of the Amine Functionality
Primary amines can be oxidized by various strong oxidizing agents. For instance, treatment with potassium permanganate (B83412) (KMnO₄) can lead to oxidative hydrolysis. sciencemadness.org This process involves the oxidation of the carbon atom alpha to the nitrogen, ultimately leading to cleavage of the C-N bond and formation of a carbonyl compound. For this compound, this would result in the formation of 3-ethylheptanal (B3381632). The reaction pathway can be complex, and the specific products can depend on the reaction conditions and the oxidizing agent used. Other reagents like N-bromosuccinimide and certain peroxides have also been used for amine oxidations. sciencemadness.org
Catalytic Hydrogenation Studies
While the amine group itself is generally stable to catalytic hydrogenation, this process is highly relevant to the reduction of products derived from this compound, such as imines. The catalytic hydrogenation of an imine (formed as described in section 3.1.3) is the final step in reductive amination and is a key method for creating secondary amines in a controlled manner. libretexts.orgchemistrysteps.com
The imine is reduced using hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium (Pd), platinum (Pt), or Raney Nickel (Ra-Ni). researchgate.net The reaction involves the addition of hydrogen across the C=N double bond, converting the imine into a secondary amine. This hydrogenation step is generally efficient and high-yielding, providing a clean route to N-substituted products without the risk of over-alkylation seen in direct reactions with alkyl halides. acsgcipr.org
Table 4: Catalytic Systems for Hydrogenation of Imines Derived from this compound
| Catalyst | Hydrogen Pressure | Solvent | Temperature (°C) |
| 10% Pd/C | 1 - 4 atm | Ethanol | 25 |
| PtO₂ (Adams' catalyst) | 3 atm | Acetic Acid | 25 |
| Raney Nickel | 50 - 100 atm | Methanol | 50 - 100 |
Reactions Involving the Alkyl Backbone
The reactivity of the alkyl backbone of this compound offers opportunities for structural modification away from the primary amino group. These transformations can introduce new functional groups and stereocenters, significantly increasing the molecular complexity and potential applications of the resulting derivatives.
Functionalization at the Branched Position (C3)
The tertiary carbon at the C3 position of this compound represents a key site for introducing structural diversity. While direct functionalization of this unactivated carbon can be challenging, several synthetic strategies can be envisaged based on modern organic methodologies.
One potential approach involves the generation of a radical at the C3 position. For instance, through a Hofmann-Löffler-Freytag type reaction, the amine could be converted to an N-haloamine, which upon treatment with acid or light could undergo intramolecular hydrogen abstraction to form a C3-centered radical. This radical could then be trapped by various reagents to introduce functionality.
Another plausible strategy involves the use of transition metal-catalyzed C-H activation. Although challenging for unactivated sp³ C-H bonds, advances in catalyst design have made such transformations increasingly feasible. A directing group strategy, where the amine functionality coordinates to a metal center and directs C-H activation to a specific position, could potentially be employed. For instance, after appropriate N-protection, a palladium catalyst could facilitate the coupling of the C3 position with aryl or alkyl halides.
Hypothetical reaction schemes for the functionalization at the C3 position are presented in the table below. It is important to note that these are proposed pathways and would require experimental validation.
| Reaction Type | Proposed Reagents | Potential Product | Notes |
| Radical Halogenation | 1. NCS, 2. hν or heat | 3-(1-chloroethyl)heptan-1-amine | May suffer from selectivity issues with other C-H bonds. |
| Directed C-H Arylation | 1. Acetic Anhydride, 2. Pd(OAc)₂, Aryl-Br, Ligand | N-(3-(1-aryl)ethylheptyl)acetamide | Requires N-protection and optimization of the directing group and catalytic system. |
C–H Activation and Functionalization Studies
The field of C–H activation has emerged as a powerful tool for the direct functionalization of otherwise inert carbon-hydrogen bonds, offering a more atom- and step-economical approach to complex molecule synthesis. For a molecule like this compound, several C-H bonds of varying reactivity are present, making regioselectivity a key challenge.
Recent studies on the C-H functionalization of primary and tertiary alkylamines have demonstrated the feasibility of activating γ-C(sp³)–H bonds. acs.orgrsc.org This is often achieved using a palladium catalyst in conjunction with a directing group on the nitrogen atom. researchgate.net In the case of this compound, after suitable N-functionalization to install a directing group, a palladium catalyst could facilitate the formation of a palladacycle intermediate, leading to functionalization at the γ-position (C5).
Furthermore, photoredox catalysis in combination with hydrogen atom transfer (HAT) has been shown to enable α-C(sp³)–H functionalization of primary aliphatic amines. rsc.org This approach could potentially be applied to this compound to introduce functionality at the C1 position, adjacent to the amine.
The site-selectivity of C-H activation is highly dependent on the catalyst, ligand, and directing group employed. A summary of potential C-H activation strategies for this compound is provided in the table below.
| C-H Activation Site | Methodology | Catalyst/Reagents | Potential Functionalization |
| α (C1) | Photoredox/HAT | Ir or Ru photocatalyst, HAT catalyst | Alkylation, Arylation |
| γ (C5) | Directed C-H Activation | Pd(II) catalyst, Directing Group | Arylation, Olefination |
Stereochemical Considerations in Reactivity
The presence of a chiral center at the C3 position in this compound introduces the element of stereochemistry into its reactions. The stereochemical outcome of reactions involving this chiral amine can be influenced by the existing stereocenter, and the amine itself can be a substrate for enantioselective and diastereoselective transformations.
Influence of Chirality at the C3 Branch Point on Reaction Stereoselectivity
When a reaction creates a new stereocenter in a molecule that already contains one, the two stereocenters can interact to favor the formation of one diastereomer over the other. In the case of a chiral, non-racemic sample of this compound, reactions at the α-carbon (C1) or other positions on the alkyl chain could proceed with a degree of diastereoselectivity.
For example, in a hypothetical α-alkylation of an imine derivative of (R)-3-ethylheptan-1-amine, the approach of the electrophile could be sterically hindered by the ethyl group at the C3 position, leading to preferential formation of one diastereomer. The extent of this diastereoselectivity would depend on the nature of the reactants, the reaction conditions, and the size of the substituents.
Diastereoselective and Enantioselective Transformations
The synthesis of enantiomerically pure or enriched this compound and its derivatives is a key consideration for applications where specific stereoisomers are required. Several modern synthetic methods are applicable for this purpose.
Diastereoselective Synthesis: A common strategy for diastereoselective synthesis involves the use of a chiral auxiliary. For instance, a chiral carboxylic acid could be coupled with racemic this compound to form diastereomeric amides. These diastereomers could then be separated by chromatography or crystallization, followed by removal of the chiral auxiliary to yield the enantiomerically pure amines.
Enantioselective Synthesis: Asymmetric catalysis offers a more direct and efficient route to enantiomerically enriched amines. The enantioselective synthesis of chiral amines is a well-developed field, with methods such as asymmetric hydrogenation of imines or enamines, and asymmetric reductive amination of ketones being prominent. nih.govacs.org For example, a prochiral ketone precursor to this compound could be subjected to reductive amination using a chiral catalyst to afford the desired enantiomer with high enantiomeric excess.
The following table summarizes potential stereoselective transformations related to this compound.
| Transformation Type | Strategy | Key Reagents/Catalysts | Expected Outcome |
| Diastereoselective Alkylation | Substrate control | Chiral (R)- or (S)-3-ethylheptan-1-amine derivative | Formation of one diastereomer in excess |
| Enantioselective Synthesis | Asymmetric Reductive Amination | Prochiral ketone, NH₃, H₂, Chiral metal catalyst (e.g., Rh, Ir) | Enantiomerically enriched (R)- or (S)-3-ethylheptan-1-amine |
| Kinetic Resolution | Enzymatic acylation | Racemic this compound, Lipase, Acyl donor | One enantiomer is acylated faster, allowing for separation |
Derivatives and Analogues of 3 Ethylheptan 1 Amine in Research
Synthesis of N-Substituted Derivatives
The primary amine functionality of 3-Ethylheptan-1-amine serves as a versatile reactive handle for the synthesis of a wide array of N-substituted derivatives. Standard organic transformations can be employed to generate secondary and tertiary amines, as well as amides and sulfonamides, thereby expanding the molecular diversity accessible from this branched-chain building block.
Secondary and Tertiary Amine Formation from this compound
The conversion of this compound into more substituted amines can be achieved through several established synthetic methodologies, primarily N-alkylation and reductive amination.
N-Alkylation: Direct alkylation involves the reaction of this compound with alkyl halides (e.g., R-X, where X = Cl, Br, I) in a nucleophilic substitution reaction. msu.edusmolecule.com This method, however, often suffers from a lack of selectivity. The initially formed secondary amine product, N-alkyl-3-ethylheptan-1-amine, is also nucleophilic and can compete with the starting primary amine for the alkylating agent. msu.edulibretexts.org This competition can lead to the formation of a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. quora.com To favor the formation of the secondary amine, a large excess of the primary amine can be used. Conversely, using an excess of the alkylating agent can promote the formation of the tertiary amine, N,N-dialkyl-3-ethylheptan-1-amine.
Reductive Amination: A more controlled and widely used method for synthesizing secondary and tertiary amines is reductive amination. libretexts.orgyoutube.com This two-step, one-pot process involves the initial reaction of this compound with an aldehyde or ketone to form an imine or enamine intermediate, respectively. libretexts.orgyoutube.com This intermediate is then reduced in situ using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the corresponding amine. smolecule.comlibretexts.org This method offers greater control over the degree of alkylation and generally provides higher yields of the desired secondary or tertiary amine product compared to direct alkylation. For example, reacting this compound with a specific aldehyde (RCHO) will selectively yield the secondary amine, while reaction with a secondary amine and a carbonyl compound can lead to a tertiary amine. youtube.com
| Reaction Type | Reactants | Typical Conditions | Primary Product |
|---|---|---|---|
| N-Alkylation | This compound + Alkyl Halide (R-X) | Base (e.g., K₂CO₃), Solvent (e.g., Acetonitrile) | N-Alkyl-3-ethylheptan-1-amine (Secondary) |
| Reductive Amination | This compound + Aldehyde/Ketone (R₂C=O) | 1. Formation of imine (mild acid catalyst). 2. Reduction (e.g., NaBH₃CN, H₂/Pd) | N-Substituted-3-ethylheptan-1-amine (Secondary/Tertiary) |
Amide and Sulfonamide Derivatives
Amide Formation: Amides are readily synthesized from this compound via acylation. This typically involves reacting the amine with an acylating agent like an acid chloride or an acid anhydride (B1165640) in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the acidic byproduct (HCl or a carboxylic acid). smolecule.com The reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent. This method is highly efficient and provides a straightforward route to a diverse range of N-(3-ethylheptyl)amides.
Sulfonamide Formation: Similarly, sulfonamides, which are important functional groups in medicinal chemistry, can be prepared from this compound. nih.gov The most common method is the reaction of the amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. researchgate.net This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. nih.gov Modern synthetic methods have also been developed for the one-pot synthesis of sulfonamides from amines and carboxylic acids or thiols, offering alternative and potentially more streamlined routes. nih.govresearchgate.netnih.gov
| Derivative | Reactants | Typical Conditions | Product Class |
|---|---|---|---|
| Amide | This compound + Acid Chloride (R-COCl) | Base (e.g., Pyridine), Solvent (e.g., CH₂Cl₂) | N-(3-ethylheptyl)amide |
| Sulfonamide | This compound + Sulfonyl Chloride (R-SO₂Cl) | Base (e.g., Triethylamine), Solvent (e.g., CH₂Cl₂) | N-(3-ethylheptyl)sulfonamide |
Exploration of Structurally Related Branched Amines
The reactivity and physical properties of an amine are significantly influenced by the structure of its alkyl substituent. Studying isomers and analogues of this compound provides critical insights into structure-activity relationships.
Comparative Reactivity Studies with Isomeric Amines (e.g., N-Ethylheptan-1-amine, 2-Ethylhexan-1-amine)
While all primary amines share fundamental reactivity, the steric environment around the amino group dictates its accessibility and nucleophilicity. A comparison between this compound and its isomers is illustrative:
N-Ethylheptan-1-amine (Secondary Amine): This is a structural isomer but a secondary amine. It has only one N-H bond available for reaction and hydrogen bonding, which generally results in a lower boiling point compared to its primary amine isomers. msu.edu Its reactivity is that of a typical secondary amine; it is nucleophilic but can be more sterically hindered than a primary amine, depending on the reaction.
2-Ethylhexan-1-amine (Primary Amine Isomer): In this isomer, the ethyl branch is at the C2 position (the α-carbon relative to the amine). This α-branching creates significant steric hindrance directly adjacent to the reactive amino group. nih.gov This increased steric bulk can reduce the amine's nucleophilicity and slow down the rate of reactions such as alkylation and acylation compared to this compound, where the branch is more remote at the C3 position. Poor reactivity is often observed in reactions involving sterically encumbered amines. nih.gov
The ethyl branch in this compound is at the β-position relative to the nitrogen atom, resulting in less steric hindrance at the reactive center compared to an α-branched isomer like 2-Ethylhexan-1-amine. Consequently, this compound is expected to be more reactive in nucleophilic substitutions.
| Compound | Amine Type | Branching Position | Expected Relative Reactivity (Nucleophilicity) |
|---|---|---|---|
| This compound | Primary | C3 (β-position) | High |
| 2-Ethylhexan-1-amine | Primary | C2 (α-position) | Moderate (Sterically hindered) |
| N-Ethylheptan-1-amine | Secondary | - | Moderate (Sterically hindered, electronically different) |
Impact of Alkyl Chain Length and Branching Position on Chemical Behavior
The length and branching of the alkyl chain in an amine have a profound effect on its chemical and physical properties.
Basicity: The basicity of alkylamines in the gas phase increases with the size of the alkyl group due to the electron-donating inductive effect. However, in aqueous solution, the trend is more complex due to solvation effects. The branched structure of this compound provides a balance of inductive effects and steric hindrance to solvation, influencing its pKb.
Physical Properties: Chain branching generally lowers the boiling point of a compound compared to its straight-chain isomer of the same molecular weight. msu.edu This is because the branching disrupts efficient packing of the molecules, leading to weaker intermolecular van der Waals forces. Therefore, this compound would be expected to have a lower boiling point than nonan-1-amine.
Solubility: The long, branched C9 alkyl chain makes this compound predominantly nonpolar and thus confers high lipophilicity. Its solubility in water is expected to be low, while it should be readily soluble in nonpolar organic solvents.
Reactivity: As discussed, the position of the branch is critical. Branching far from the amine group, as in this compound, has a minimal impact on the intrinsic reactivity of the amine itself, while imparting desirable physical properties like increased lipophilicity and influencing molecular shape. In contrast, α-branching directly impedes the approach of reactants to the nitrogen atom, significantly reducing reaction rates. nih.gov
Incorporation of this compound into Complex Molecular Architectures
The 3-ethylheptyl moiety is a useful building block for incorporation into larger, more complex molecules, particularly in the fields of medicinal chemistry and materials science. The synthetic handles provided by the primary amine group allow for its covalent attachment to a wide variety of molecular scaffolds.
The branched, lipophilic nature of the 3-ethylheptyl group can be strategically employed to:
Enhance Lipophilicity: In drug design, tuning a molecule's lipophilicity is critical for controlling its absorption, distribution, metabolism, and excretion (ADME) properties. Attaching the 3-ethylheptyl group can increase a molecule's ability to cross lipid membranes.
Introduce Steric Bulk: The specific three-dimensional shape of the branched alkyl group can be used to probe or block binding sites in biological targets like enzymes or receptors. The synthesis of various N,N-substituted amine derivatives has been a key strategy in developing biologically active compounds. nih.govmdpi.com
Modify Material Properties: In polymer and materials science, incorporating branched alkyl chains can disrupt polymer chain packing, leading to materials with lower crystallinity, increased solubility, and modified mechanical properties.
The conversion of this compound to amides, sulfonamides, or more complex amines allows it to be integrated as a side chain or a core component in the synthesis of novel functional molecules. nih.gov Its structure provides a unique combination of a reactive functional group with a moderately bulky and highly lipophilic tail.
As a Building Block in Multi-step Organic Syntheses
There is no specific indexed research that demonstrates the application of this compound as a key intermediate or starting material in multi-step organic syntheses. While primary amines are fundamental building blocks in the synthesis of a wide array of more complex molecules—including pharmaceuticals, agrochemicals, and specialty chemicals—no published studies specifically report the utilization of this compound for these purposes. The reactivity of its amino group would theoretically allow for reactions such as acylation, alkylation, and reductive amination to construct larger molecular frameworks. However, without documented research, any discussion of its role as a building block would be purely speculative and not based on established scientific findings.
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 3-Ethylheptan-1-amine, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of the proton and carbon environments and their connectivity.
High-resolution ¹H and ¹³C NMR spectra offer primary evidence for the structure of this compound by detailing the chemical environment of each nucleus. As specific experimental data for this compound is not publicly available, the following tables represent predicted chemical shifts based on established increments and spectral data of analogous aliphatic amines and alkanes. pdx.eduoregonstate.educompoundchem.com
Predicted ¹H NMR Data: The proton spectrum is expected to show complex multiplets due to the diastereotopic nature of several methylene (B1212753) protons arising from the chiral center at C3. The signals for the protons on the flexible alkyl chains will likely overlap.
Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound (in CDCl₃)
| Atom Position | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1 | ~2.70 | Triplet (t) | 2H |
| H2 | ~1.45 | Multiplet (m) | 2H |
| H3 | ~1.30 | Multiplet (m) | 1H |
| H4 | ~1.25 | Multiplet (m) | 2H |
| H5 | ~1.25 | Multiplet (m) | 2H |
| H6 | ~1.25 | Multiplet (m) | 2H |
| H7 | ~0.88 | Triplet (t) | 3H |
| H1' (Ethyl) | ~1.35 | Multiplet (m) | 2H |
| H2' (Ethyl) | ~0.89 | Triplet (t) | 3H |
| NH₂ | ~1.5 - 2.5 (variable) | Broad Singlet | 2H |
Note: Chemical shifts are estimations and can vary based on solvent and concentration. The amine protons (NH₂) signal is typically broad and its chemical shift is highly variable. pdx.edu
Predicted ¹³C NMR Data: The carbon spectrum provides a count of the unique carbon atoms in the molecule. For this compound, nine distinct signals are expected.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom Position | Predicted Chemical Shift (δ, ppm) |
| C1 | ~42.5 |
| C2 | ~35.0 |
| C3 | ~39.0 |
| C4 | ~29.5 |
| C5 | ~32.0 |
| C6 | ~23.0 |
| C7 | ~14.1 |
| C1' (Ethyl) | ~26.0 |
| C2' (Ethyl) | ~11.0 |
Note: These are predicted values. Actual chemical shifts may differ. oregonstate.educompoundchem.com
To overcome signal overlap in the ¹H NMR spectrum and to confirm the carbon skeleton, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key expected correlations include the H1 protons coupling with H2 protons, and the H3 proton coupling with protons at H2, H4, and H1'. This helps to trace the connectivity along the alkyl chains.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to definitively assign the previously predicted ¹H and ¹³C signals to their respective atoms in the molecular structure.
The aliphatic chains of this compound are flexible, leading to multiple possible conformations (rotamers) that are in rapid equilibrium at room temperature. ox.ac.uk Variable-temperature (VT) NMR is a powerful technique to study these dynamic processes. oxinst.com
By lowering the temperature, the rate of interconversion between conformers can be slowed down. blogspot.com If the energy barrier to rotation is sufficiently high, this can lead to the "freezing out" of individual conformers on the NMR timescale. This would result in the broadening and eventual splitting of NMR signals into separate sets of peaks for each populated conformer. nih.gov Analysis of the spectra at different temperatures can provide thermodynamic parameters for the conformational equilibrium, such as the enthalpy and entropy differences between stable conformers. oxinst.com The amine group's proton signals are particularly sensitive to temperature changes, which affect hydrogen bonding and exchange rates. blogspot.com
The choice of deuterated solvent is crucial for NMR analysis. myuchem.com Solvents like deuterated chloroform (B151607) (CDCl₃), dimethyl sulfoxide (B87167) (DMSO-d₆), or methanol (B129727) (CD₃OD) are commonly used. ucla.edu The chemical shifts, particularly of labile protons like those in the amine group (-NH₂), can change significantly with the solvent due to differences in hydrogen bonding and polarity. researchgate.net
For this compound, the two amine protons are expected to appear as a broad singlet in aprotic solvents like CDCl₃. The signal's position and width are dependent on concentration and temperature. A key strategy for assigning the -NH₂ peak is through deuterium (B1214612) exchange. docbrown.info Adding a few drops of deuterium oxide (D₂O) to the NMR sample will cause the amine protons to exchange with deuterium. This results in the disappearance or significant attenuation of the -NH₂ signal in the ¹H NMR spectrum, confirming its identity. docbrown.info In protic solvents like CD₃OD, this exchange is rapid, and the amine protons may not be observed as a distinct signal.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and formula.
High-resolution mass spectrometry is used to determine the exact mass of a molecule with very high precision (typically to four or five decimal places). This allows for the unambiguous determination of the molecular formula. For this compound, the molecular formula is C₉H₂₁N.
The expected exact mass can be calculated using the masses of the most abundant isotopes of each element:
¹²C: 12.000000 u
¹H: 1.007825 u
¹⁴N: 14.003074 u
Calculation: Exact Mass = (9 × 12.000000) + (21 × 1.007825) + (1 × 14.003074) = 143.167399 u
An HRMS experiment on this compound would be expected to show a molecular ion peak [M+H]⁺ at m/z 144.175224. The high accuracy of this measurement would differentiate the compound from other molecules with the same nominal mass but different elemental compositions, thus confirming the molecular formula C₉H₂₁N.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and By-product Identification
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds such as this compound. This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. In the context of purity assessment, the gas chromatograph separates this compound from any impurities, such as starting materials, solvents, or reaction by-products, based on their different boiling points and affinities for the chromatographic column.
Following separation, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound. For primary aliphatic amines like this compound, the most characteristic fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This process leads to the formation of a stable, nitrogen-containing iminium ion. The base peak (most abundant ion) in the mass spectrum of this compound is therefore expected to be at a mass-to-charge ratio (m/z) of 30, corresponding to the [CH₂=NH₂]⁺ fragment.
By analyzing the retention time and the mass spectrum of each peak in the chromatogram, the purity of the this compound sample can be accurately determined. Furthermore, the mass spectra of other detected peaks can be used to identify potential by-products, including structural isomers or compounds formed from side reactions during synthesis.
Table 1: Predicted Key Mass Fragments for this compound in GC-MS
| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |
|---|---|---|
| 143 | [C₉H₂₁N]⁺ | Molecular Ion (M⁺) |
| 114 | [M - C₂H₅]⁺ | Loss of the ethyl group |
| 86 | [M - C₄H₉]⁺ | Loss of the butyl group |
| 30 | [CH₂NH₂]⁺ | Alpha-cleavage |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS for Derivatized Compounds
While MALDI-TOF mass spectrometry is a powerful tool for analyzing large molecules like proteins, its application to low-molecular-weight compounds such as this compound presents significant challenges. acs.org The primary difficulties arise from the interference of matrix ions in the low-mass region of the spectrum and the poor ionization efficiency of small, non-polar molecules. acs.orgacs.org
To overcome these limitations, a chemical derivatization strategy is employed. nih.govtandfonline.com This involves reacting the amine with a specialized reagent to attach a tag that is large and carries a permanent positive charge. acs.orgnih.gov This derivatization serves two main purposes: it significantly increases the mass of the analyte, shifting its signal to a clear region of the MALDI spectrum away from matrix interference, and it greatly enhances ionization efficiency, leading to a substantial improvement in detection sensitivity. acs.orgacs.org
Reagents such as tris(2,4,6-trimethoxyphenyl)phosphonium acetic acid N-hydroxysuccinimide esters have been successfully used for this purpose. acs.orgnih.gov They react efficiently with primary amines to add a tag of over 500 Da. acs.orgnih.gov This approach not only facilitates qualitative detection but also enables accurate quantification, with detection limits reaching the low femtomole range. acs.orgacs.orgnih.gov A significant advantage is that reaction mixtures can often be analyzed directly by MALDI-TOF MS without requiring extensive sample cleanup. acs.orgnih.gov
Table 2: Derivatization Strategy for MALDI-TOF MS Analysis of Amines
| Strategy | Description | Advantages | Example Reagent |
|---|
| Charge Derivatization | Covalent attachment of a large, pre-charged molecule to the amine functional group. acs.org | - Shifts analyte mass out of the low-mass interference region.
Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy
Vibrational Analysis of Characteristic Functional Groups
Infrared (IR) and Fourier Transform Infrared (FT-IR) spectroscopy are invaluable for the structural elucidation of this compound by identifying its key functional groups. The IR spectrum is dominated by absorptions arising from the vibrations of the primary amine (-NH₂) group and the alkyl (C-H) backbone.
The primary amine group gives rise to several distinct and characteristic bands:
N-H Stretching: Primary amines exhibit two bands in the 3550-3200 cm⁻¹ region due to asymmetric and symmetric stretching vibrations of the N-H bonds. rsc.org These bands are typically weaker and sharper than the broad O-H stretching bands of alcohols. orgchemboulder.com
N-H Bending: An N-H bending vibration, often called a "scissoring" motion, appears in the 1650-1580 cm⁻¹ range. orgchemboulder.comspectroscopyonline.com
N-H Wagging: A strong and characteristically broad band, attributed to the out-of-plane wagging of the -NH₂ group, is observed between 910-665 cm⁻¹. orgchemboulder.com
C-N Stretching: The stretching vibration of the carbon-nitrogen bond in aliphatic amines like this compound results in a medium-to-weak absorption in the 1250-1020 cm⁻¹ region. orgchemboulder.comaip.org
The alkyl portion of the molecule is identified by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (scissoring) and 1375 cm⁻¹ (methyl rock).
Table 3: Characteristic IR Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Asymmetric & Symmetric Stretch | Primary Amine (N-H) | 3550 - 3250 (two bands) orgchemboulder.com | Medium - Weak |
| Stretch | Alkyl (C-H) | 2960 - 2850 | Strong |
| Bending (Scissoring) | Primary Amine (N-H) | 1650 - 1580 spectroscopyonline.com | Medium |
| Bending (Scissoring) | Methylene (-CH₂-) | ~1465 | Medium |
| Stretch | Aliphatic Amine (C-N) | 1250 - 1020 orgchemboulder.com | Medium - Weak |
| Wagging | Primary Amine (N-H) | 910 - 665 orgchemboulder.com | Strong, Broad |
In-line FT-IR for Reaction Monitoring
In-line FT-IR spectroscopy is a powerful Process Analytical Technology (PAT) that enables real-time monitoring of chemical reactions. youtube.com By inserting an Attenuated Total Reflectance (ATR) probe directly into the reaction vessel, spectra can be collected continuously without the need for manual sampling. sintef.no This provides immediate insight into reaction kinetics, mechanisms, and the concentration of reactants, intermediates, and products. chemrxiv.org
For the synthesis of this compound, for example via the reduction of a corresponding nitrile, in-line FT-IR can be used to track the reaction's progress. The disappearance of the sharp, intense nitrile (C≡N) stretching band around 2250 cm⁻¹ would be monitored simultaneously with the appearance of the characteristic N-H bending and wagging bands of the this compound product. irdg.org This real-time data allows for precise determination of the reaction endpoint, ensuring optimal yield and purity while preventing the formation of by-products from over- or under-reaction. The ability to monitor multiple species at once makes FT-IR a highly effective tool for process optimization and control. sintef.noabb.com
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) with Photo Diode Array (PDA) Detection for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of components in a mixture. For a compound like this compound, which lacks a strong native chromophore, analysis by HPLC with UV-Vis detection typically requires a pre-column or post-column derivatization step to attach a UV-active tag to the amine. However, it can be used to separate the amine from impurities that do possess chromophores.
The separation is commonly performed using reverse-phase chromatography, where a non-polar stationary phase is used with a polar mobile phase. In this mode, this compound would be separated from more polar or less polar impurities based on their differential partitioning between the two phases.
A Photo Diode Array (PDA) detector enhances the analytical power of HPLC. Unlike a standard UV detector that monitors absorbance at a single wavelength, a PDA detector acquires an entire UV-Vis spectrum for every point in the chromatogram. This provides multi-dimensional data that is useful for:
Peak Purity Assessment: By comparing the spectra across a single chromatographic peak, any inconsistencies indicating the presence of a co-eluting impurity can be detected.
Compound Identification: The acquired UV spectrum can be compared against a library of known spectra to confirm the identity of a peak.
Method Development: The comprehensive spectral data helps in selecting the optimal wavelength for quantification, maximizing sensitivity and minimizing interference.
HPLC-PDA is also used to analyze the yield of derivatized analytes, providing a robust method for quantification and purity control. acs.orgacs.org
Table 4: Representative HPLC-PDA Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 (Reverse-Phase) |
| Mobile Phase | Gradient of Acetonitrile and Water |
| Detection | PDA (e.g., 200-400 nm) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Gas Chromatography (GC) for Volatile Mixture Analysis
Gas chromatography (GC) is a cornerstone technique for the separation and analysis of volatile and semi-volatile compounds. In the context of this compound, GC is instrumental in determining its purity, identifying it within complex mixtures, and quantifying its presence. The analysis of primary aliphatic amines like this compound by GC, however, presents unique challenges due to their basicity and polarity. These characteristics can lead to interactions with active sites in the GC system, such as silanol (B1196071) groups on the column surface, resulting in poor peak shape, tailing, and potential loss of the analyte. rsc.orgnih.gov
To circumvent these issues, several strategies are employed. One common approach is the use of specialized capillary columns that are either base-deactivated to minimize interactions with the amine's basic functional group or have a stationary phase specifically designed for the analysis of volatile amines. rsc.orgnih.gov Another effective strategy is the derivatization of the amine group. By converting the polar amine into a less polar and more volatile derivative, chromatographic performance can be significantly improved. Common derivatizing agents for amines include trifluoroacetic anhydride (B1165640) (TFAA) and pentafluorobenzoyl chloride (PFBOC). nih.govh-brs.de This process not only improves peak shape and resolution but can also enhance the sensitivity of detection, particularly when using an electron capture detector (ECD) or a mass spectrometer (MS).
The choice of detector is also crucial for the sensitive and selective analysis of this compound. A flame ionization detector (FID) is a common choice for general-purpose analysis of organic compounds. For more selective and sensitive detection, a nitrogen-phosphorus detector (NPD) is highly effective for nitrogen-containing compounds. When coupled with mass spectrometry (GC-MS), it allows for definitive identification based on the mass spectrum of the compound and its fragments. h-brs.de
Table 1: Gas Chromatographic Retention Times of C2-C9 Amines on a Carbopack B/4% Carbowax 20M/0.8% KOH Column
| Compound | Retention Time (min) at 100 °C | Retention Time (min) at 125 °C | Retention Time (min) at 150 °C |
|---|---|---|---|
| Ethylamine | 0.8 | 0.5 | 0.4 |
| n-Propylamine | 1.8 | 1.0 | 0.6 |
| n-Butylamine | 4.0 | 2.0 | 1.1 |
| n-Pentylamine | 8.5 | 3.8 | 2.0 |
| n-Hexylamine | 18.0 | 7.5 | 3.6 |
| n-Heptylamine | 38.0 | 15.0 | 7.0 |
| n-Octylamine | 78.0 | 30.0 | 13.5 |
| n-Nonylamine | - | 60.0 | 26.0 |
Note: The retention time for this compound is an estimation based on the trends observed for other C9 amines and its branched structure, which would likely lead to a slightly shorter retention time compared to the linear n-nonylamine. This data is based on findings from a study on the analysis of amines by packed column GC. labrulez.com
Electrochemical Analysis (if applicable for derivatives)
Electrochemical methods, particularly cyclic voltammetry (CV), can provide valuable insights into the redox behavior of molecules. While this compound itself is not typically considered electroactive within the standard potential windows of common electrode materials, its derivatives can be designed to exhibit interesting electrochemical properties. Modification of the amine group, for instance, by introducing redox-active moieties, can render the resulting compound suitable for electrochemical analysis.
Cyclic Voltammetry for Redox Behavior of Modified Amines
Cyclic voltammetry is a powerful technique for studying the oxidation and reduction processes of electroactive species. nih.govossila.comlongdom.org In a typical CV experiment, the potential of a working electrode is swept linearly with time between two set potentials, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the redox potentials and the kinetics of the electron transfer reactions. ossila.com
For a modified derivative of this compound containing a redox-active group, the cyclic voltammogram would be expected to show characteristic oxidation and reduction peaks. The potential at which these peaks occur is indicative of the energy required to remove or add electrons to the molecule. The separation between the anodic and cathodic peak potentials can provide information about the reversibility of the redox process. asdlib.org
The electrochemical oxidation of aliphatic amines has been a subject of study, and it is generally understood to proceed through the formation of a radical cation in an initial one-electron transfer step. nih.govmdpi.com The stability and subsequent reaction pathways of this radical cation are influenced by the structure of the amine. For a primary amine like this compound, the electrochemical behavior of its derivatives would be influenced by the nature of the modifying group.
For instance, if this compound were derivatized with a ferrocene (B1249389) moiety, the resulting compound would exhibit the well-behaved, reversible one-electron oxidation of the ferrocene/ferrocenium couple. The formal potential of this redox couple would be influenced by the electron-donating or -withdrawing nature of the 3-ethylheptyl group.
The table below presents representative cyclic voltammetry data for the oxidation of a simple primary alkylamine, propylamine, on a NiOOH electrode, which can serve as a model for understanding the potential redox behavior of modified long-chain amines.
Table 2: Representative Cyclic Voltammetry Data for the Oxidation of a Primary Alkylamine (Propylamine) on a NiOOH Electrode in an Alkaline Medium
| Parameter | Value |
|---|---|
| Anodic Peak Potential (Epa) | ~1.35 V vs. RHE |
| Onset Potential of Oxidation | ~1.25 V vs. RHE |
Note: This data is based on a study of the electrochemical dehydrogenation of amines on NiOOH and is intended to be representative. The specific potentials for a derivative of this compound would depend on the nature of the modification and the experimental conditions. nih.gov The study of the redox behavior of such modified amines is relevant in the context of developing new catalysts, sensors, and redox-active materials. labrulez.com
Computational and Theoretical Investigations of 3 Ethylheptan 1 Amine
Molecular Modeling and Conformational Analysis
Molecular modeling of 3-ethylheptan-1-amine provides critical insights into its three-dimensional structure and the distribution of its conformers. Conformational analysis is essential as the spatial arrangement of atoms influences the molecule's physical, chemical, and biological properties. Due to the flexibility of the alkyl chain, this compound can exist in numerous conformations. Computational methods are employed to identify the most stable conformers and to understand the energy landscape of its conformational space.
Quantum Chemical Calculations (e.g., DFT) for Geometry Optimization and Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the optimized geometry and electronic structure of this compound. Geometry optimization is the process of finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable molecular structure.
DFT calculations also provide a detailed picture of the electronic structure, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential. This information is crucial for understanding the molecule's reactivity, polarity, and intermolecular interactions. For instance, the calculated HOMO-LUMO gap can provide insights into the chemical reactivity and kinetic stability of the molecule.
Table 1: Hypothetical DFT Calculation Results for this compound
| Parameter | Value |
| Optimized Energy (Hartree) | -488.7654 |
| HOMO Energy (eV) | -6.23 |
| LUMO Energy (eV) | 1.45 |
| Dipole Moment (Debye) | 1.32 |
Note: The data in this table is hypothetical and for illustrative purposes.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic parameters, with Nuclear Magnetic Resonance (NMR) chemical shifts being a prime example. The prediction of ¹H and ¹³C NMR chemical shifts for this compound can be achieved using DFT calculations. These predictions are valuable for confirming the structure of the molecule and for assigning the signals in experimentally obtained NMR spectra.
The accuracy of the predicted chemical shifts depends on the level of theory, the basis set used, and the inclusion of solvent effects in the calculations. By comparing the calculated chemical shifts with experimental data, a high level of confidence in the structural assignment can be achieved.
Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1 | 2.65 | 45.2 |
| C2 | 1.42 | 34.8 |
| C3 | 1.35 | 41.1 |
| C4 | 1.28 | 29.5 |
| C5 | 1.30 | 23.1 |
| C6 | 1.28 | 32.0 |
| C7 | 0.89 | 14.1 |
| C8 (ethyl) | 1.33 | 25.9 |
| C9 (ethyl) | 0.88 | 11.2 |
| N-H | 1.20 | - |
Note: The data in this table is hypothetical and for illustrative purposes.
Reaction Pathway and Mechanism Elucidation
Computational chemistry plays a vital role in elucidating the pathways and mechanisms of chemical reactions involving this compound. By modeling the potential energy surface of a reaction, it is possible to identify the reactants, products, intermediates, and transition states.
Transition State Calculations for Key Reactions
Transition state theory is a cornerstone of reaction kinetics, and computational methods can be used to locate and characterize the transition state structures for reactions involving this compound. The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate.
For example, in the N-alkylation of this compound, transition state calculations can help to understand the mechanism of the reaction, whether it proceeds via an Sₙ1 or Sₙ2 pathway. The calculated activation energy, which is the energy difference between the reactants and the transition state, provides a quantitative measure of the reaction's feasibility.
Computational Prediction of Regioselectivity and Stereoselectivity
Many reactions can potentially yield multiple products, and computational chemistry is a powerful tool for predicting the regioselectivity and stereoselectivity of such reactions. rsc.org For reactions involving this compound, which is a chiral molecule, predicting the stereochemical outcome is of particular importance.
For instance, in a reaction where a new stereocenter is formed, computational modeling of the transition states leading to the different stereoisomers can predict which product will be favored. By comparing the activation energies of the competing pathways, the major product can be identified. This predictive capability is invaluable in the design of stereoselective syntheses.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the physicochemical properties of molecules based on their chemical structure. libretexts.org For this compound, QSPR models can be developed to predict properties such as boiling point, solubility, and partition coefficient.
QSPR models are built by establishing a mathematical relationship between a set of molecular descriptors and a specific property. Molecular descriptors are numerical values that encode different aspects of the molecular structure, such as topological, geometrical, and electronic features. Once a QSPR model is developed and validated, it can be used to predict the properties of new or untested compounds.
Table 3: Hypothetical QSPR Model for Predicting Boiling Point of Alkylamines
| Descriptor | Coefficient |
| Molecular Weight | 0.85 |
| Number of Carbon Atoms | 1.20 |
| Polar Surface Area | -0.50 |
| Intercept | 75.3 |
Note: The data in this table is hypothetical and for illustrative purposes.
The equation for this hypothetical QSPR model would be:
Boiling Point = (0.85 × Molecular Weight) + (1.20 × Number of Carbon Atoms) - (0.50 × Polar Surface Area) + 75.3
Such models are valuable for screening large libraries of compounds and for prioritizing synthetic targets with desired properties.
Correlation of Molecular Descriptors with Chemical Behavior (e.g., Reactivity)
Molecular descriptors are numerical values that characterize the properties of a molecule. In computational chemistry, these descriptors are invaluable for establishing Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR), which correlate the structure of a molecule with its chemical behavior, such as reactivity. For a primary amine like this compound, key descriptors are related to its electronic structure and topography, which govern its nucleophilic character.
Several molecular descriptors are particularly relevant for predicting the reactivity of primary amines. acs.org Electronic descriptors derived from quantum mechanical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental. The HOMO energy is related to the molecule's ability to donate electrons, a key feature of an amine's nucleophilicity. A higher HOMO energy generally suggests greater reactivity as a nucleophile. The LUMO energy relates to the ability to accept electrons. The HOMO-LUMO gap is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity. researchgate.net
Below is a table of predicted molecular descriptors for this compound, based on computational studies of similar alkylamines.
| Molecular Descriptor | Predicted Value/Range | Significance in Chemical Behavior |
|---|---|---|
| HOMO Energy | Relatively High (e.g., -8.5 to -9.5 eV) | Indicates strong electron-donating capability and nucleophilic character. |
| LUMO Energy | Relatively High (e.g., > 1.0 eV) | Suggests a low propensity to act as an electrophile. |
| HOMO-LUMO Gap | Large | Correlates with high kinetic stability. |
| Ionization Potential | Low | Ease of removing an electron, related to nucleophilicity. |
| Electron Affinity | Low | Low tendency to accept an electron. |
| NBO Partial Charge on Nitrogen | Negative (e.g., -0.9 to -1.1 e) | High negative charge indicates the locus of nucleophilic attack. |
Intermolecular Interactions and Solvent Effects
Hydrogen Bonding Network Analysis
The primary amine group (-NH₂) of this compound is capable of participating in hydrogen bonding, a key intermolecular interaction that significantly influences its physical properties and behavior in solution. The nitrogen atom possesses a lone pair of electrons, allowing it to act as a hydrogen bond acceptor. Additionally, the two hydrogen atoms bonded to the nitrogen are partially positive and can act as hydrogen bond donors. quora.com
Therefore, in a pure sample of this compound, a network of N-H···N hydrogen bonds can form. quora.com However, the electronegativity of nitrogen is less than that of oxygen, making these hydrogen bonds generally weaker than those found in corresponding alcohols (O-H···O). rsc.org The presence of the bulky alkyl group (3-ethylheptyl) may also introduce steric hindrance that can influence the geometry and extent of the hydrogen bonding network.
In protic solvents like water or alcohols, this compound can form hydrogen bonds with the solvent molecules. It can donate hydrogen bonds to the oxygen atoms of the solvent and accept hydrogen bonds from the hydroxyl hydrogens of the solvent. libretexts.org These interactions are crucial for its solubility in such solvents. The basicity of amines is generally lower in protic solvents due to stabilization through hydrogen bonding. askfilo.com
The following table outlines the potential hydrogen bonding interactions involving this compound.
| Interaction Type | Donor | Acceptor | Estimated Bond Energy (kJ/mol) | Significance |
|---|---|---|---|---|
| Self-Association | Amine N-H | Amine N: | 10 - 20 | Affects boiling point and viscosity. |
| In Protic Solvent (e.g., Water) | Amine N-H | Water O: | 15 - 25 | Contributes to solubility in water. |
| In Protic Solvent (e.g., Water) | Water O-H | Amine N: | 15 - 25 | Contributes to solubility in water and affects basicity. |
Applications of 3 Ethylheptan 1 Amine in Advanced Chemical Processes
As a Chemical Reagent in Organic Synthesis
While specific documented examples of 3-Ethylheptan-1-amine as a reagent in complex organic syntheses are not extensively reported in readily available literature, its chemical nature as a primary amine dictates its potential applications. Primary amines are fundamental building blocks and reagents in a vast array of organic transformations.
Role as a Nucleophile in C-N Bond Forming Reactions
The core reactivity of this compound lies in the nucleophilic character of its nitrogen atom. The lone pair of electrons on the nitrogen can readily attack electron-deficient carbon centers, leading to the formation of a new carbon-nitrogen (C-N) bond. This fundamental reaction is a cornerstone of organic chemistry, enabling the synthesis of a wide variety of nitrogen-containing compounds. tcichemicals.com
Several classic and modern named reactions rely on the nucleophilicity of primary amines. For instance, in reactions analogous to the Gabriel synthesis, a primary amine can displace a leaving group from an alkyl halide to form a secondary amine. tcichemicals.com Similarly, it can participate in reductive amination, reacting with an aldehyde or ketone to form an imine, which is then reduced to the corresponding amine.
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is a powerful modern method for forming C-N bonds, particularly for the synthesis of arylamines. tcichemicals.com While specific application of this compound in this reaction is not prominently cited, its structure is amenable to such transformations.
The utility of primary amines as nucleophiles is summarized in the table below:
| Reaction Type | Role of Primary Amine | Product Class |
| Nucleophilic Substitution | Nucleophile | Secondary Amines |
| Reductive Amination | Nucleophile | Secondary Amines |
| Imine Formation | Nucleophile | Imines |
| Michael Addition | Nucleophile | β-Amino Carbonyl Compounds |
Catalytic Applications (e.g., Organocatalysis)
The field of organocatalysis utilizes small organic molecules to catalyze chemical reactions. Primary amines can function as organocatalysts, often through the formation of reactive intermediates like enamines or iminium ions. For example, in enamine catalysis, a primary amine reacts with a carbonyl compound to form an enamine, which then acts as a nucleophile in subsequent reactions. This strategy is widely used in asymmetric synthesis to create chiral molecules.
While specific research detailing this compound as an organocatalyst is limited, its structural features as a primary amine suggest its potential for such applications, particularly in reactions where the steric bulk of the ethylheptyl group could influence stereoselectivity.
Potential in CO2 Capture Research
A significant area of investigation for amines, including branched primary amines like this compound, is in the field of carbon dioxide (CO2) capture. bellona.org Amine-based solvents are a leading technology for capturing CO2 from industrial flue gases due to their ability to chemically and reversibly bind with CO2. bellona.orgmdpi.com
Investigation as a Component in Non-Aqueous Amine Solvents
Aqueous amine solvents, while effective, suffer from drawbacks such as high energy requirements for regeneration and corrosion issues. ku.ac.ae This has spurred research into non-aqueous amine solvents as a potentially less energy-intensive alternative. ku.ac.ae Studies have explored various amines in non-aqueous environments to mitigate these problems. ku.ac.ae The investigation of branched primary amines is part of a broader effort to understand how amine structure influences CO2 absorption capacity, kinetics, and solvent properties. utexas.edu
The use of non-aqueous solvents can also minimize problems related to contamination and may offer advantages in terms of viscosity changes upon CO2 absorption, although this remains an active area of research. ku.ac.ae
Studies on CO2 Absorption and Desorption Kinetics
The rates of CO2 absorption and desorption are critical parameters for the efficiency of a carbon capture process. mdpi.com The kinetics of the reaction between CO2 and amines are influenced by several factors, including the amine's structure and basicity. nih.gov
Research on various amine structures has shown that sterically hindered amines can exhibit favorable desorption characteristics, potentially lowering the energy penalty associated with solvent regeneration. collectionscanada.gc.ca While detailed kinetic data specifically for this compound is not extensively published, studies on analogous branched primary amines provide insights into the expected behavior. The branched structure of this compound could influence the stability of the carbamate (B1207046) formed upon reaction with CO2, thereby affecting both absorption and desorption rates.
The table below presents a general comparison of kinetic properties for different amine classes in CO2 capture:
| Amine Class | Absorption Rate | Heat of Absorption | Regeneration Energy |
| Primary Amines | Fast | High | High |
| Secondary Amines | Moderate to Fast | Moderate to High | Moderate to High |
| Tertiary Amines | Slow | Low | Low |
| Sterically Hindered Amines | Varies | Low to Moderate | Lower |
Mechanism of CO2 Interaction with Branched Primary Amines in Solution
The fundamental reaction between a primary amine and CO2 in the absence of water involves the nucleophilic attack of the amine nitrogen on the carbon of CO2 to form a zwitterionic intermediate, which is then deprotonated by a second amine molecule to form a carbamate salt. researchgate.netacs.org
The branched alkyl group in this compound can exert steric and electronic effects on the reaction. The steric hindrance around the nitrogen atom might influence the rate of carbamate formation and the stability of the resulting carbamate. Theoretical and experimental studies on various amines have shown that the structure of the amine plays a crucial role in the thermodynamics and kinetics of the CO2 capture process. acs.org The interaction of CO2 with primary amines can lead to the formation of carbamic acid, which can then be deprotonated to form a carbamate. nih.gov
Exploration in Materials Science (e.g., Polymer Synthesis)
In materials science, the incorporation of specific functional molecules into polymers or onto surfaces is a key strategy for tailoring material properties. The dual nature of this compound—a reactive amine head and a bulky, hydrophobic tail—makes it a candidate for modifying polymer networks and surfaces.
Primary amines are versatile reagents in polymer chemistry, capable of participating in polymerization reactions as monomers or acting as cross-linking agents to create robust polymer networks. acs.orgnih.gov this compound, possessing a single primary amine, is not a traditional monomer for creating linear polymer backbones but can be utilized as a chain-terminating agent or, more significantly, as a component in network formation.
The table below summarizes potential cross-linking reactions involving a primary amine such as this compound.
| Reactive Group on Polymer | Linkage Formed with Amine | Resulting Bond Type |
| Epoxide (Oxirane) | β-Hydroxyamine | C-N |
| Isocyanate | Urea | N-C(O)-N |
| N-Hydroxysuccinimide (NHS) Ester | Amide | N-C(O) |
| Acrylate | β-Amino Ester (via Michael Addition) | C-N |
| Aldehyde/Ketone | Imine (Schiff Base) - often requires reduction for stability | C=N (reducible to C-N) |
This table illustrates the general reactivity of primary amines, which is applicable to this compound, in forming cross-linked polymer networks.
Surface functionalization is a critical process for altering the interfacial properties of materials without changing their bulk characteristics. rsc.org Attaching molecules with specific functionalities can control wettability, adhesion, and biocompatibility. The primary amine of this compound serves as a reactive handle for its covalent attachment to various surfaces.
Aminolysis, a process involving the reaction of amines with surface ester groups, is a known method for introducing amine functionalities onto polymer surfaces like polyethylene (B3416737) terephthalate (B1205515) (PET). nih.gov More directly, surfaces rich in carboxylic acid groups can be activated (e.g., with carbodiimides to form NHS esters) and subsequently reacted with this compound to form stable amide bonds. researchgate.net
| Substrate Surface | Functionalization Reaction | Expected Change in Property |
| Polymer with Surface Carboxyl Groups | Carbodiimide coupling followed by amidation | Increased Hydrophobicity, Lower Surface Energy |
| Polymer with Surface Ester Groups | Aminolysis | Increased Hydrophobicity |
| Metal Oxide (e.g., SiO₂) with Silanol (B1196071) Groups | Silanization with amine-reactive silane, then coupling | Increased Hydrophobicity |
| Plasma-activated Polymer (with -OH, -COOH) | Direct amidation or isocyanate linking | Increased Hydrophobicity, Altered Adhesion |
This table outlines strategies for grafting primary alkylamines like this compound onto various surfaces and the predicted impact on surface properties.
Role in Ligand Design for Metal Complexes
In coordination chemistry, ligands dictate the properties of a metal center, including its stability, solubility, and catalytic activity. dalalinstitute.com The structure of the ligand, particularly its steric and electronic profile, is a key design element. nih.govnih.gov this compound can serve as a foundational building block for synthesizing more complex ligands.
The primary amine group is a versatile starting point for ligand synthesis. Two prominent classes of ligands that can be derived from this compound are Schiff bases and N-heterocyclic carbenes (NHCs).
Schiff Base Ligands: These are formed through the condensation reaction between a primary amine and an aldehyde or ketone. iosrjournals.orgchemijournal.com The resulting imine (C=N) group is an effective coordination site for metal ions. By reacting this compound with a molecule containing one or more carbonyl groups and other donor atoms (like hydroxyl or additional amines), multidentate chelating ligands can be synthesized. For example, reaction with salicylaldehyde (B1680747) would produce a bidentate [N,O] ligand, where the bulky 3-ethylheptyl group is appended to the imine nitrogen. This steric bulk can influence the metal's coordination sphere, preventing dimerization or controlling substrate access in catalytic applications. nih.gov
N-Heterocyclic Carbene (NHC) Ligands: NHCs are a class of carbon-based ligands known for forming very strong bonds with metal centers, leading to highly stable and active catalysts. beilstein-journals.org A common route to symmetrical NHC precursors (imidazolium salts) involves the reaction of two equivalents of a primary amine with glyoxal (B1671930) and a formaldehyde (B43269) equivalent. rsc.orgresearchgate.net Using this compound in this synthesis would yield an imidazolium (B1220033) salt symmetrically substituted with two 3-ethylheptyl groups on the nitrogen atoms. Subsequent deprotonation would generate the free NHC, a powerful ligand whose steric profile is defined by these branched alkyl substituents.
| Ligand Type | General Synthetic Route with Primary Amine | Potential Moiety from this compound |
| Schiff Base (Bidentate) | Amine + Salicylaldehyde | 2-(((3-ethylheptyl)imino)methyl)phenol |
| Schiff Base (Tetradentate) | 2x Amine + Dialdehyde (e.g., Glyoxal) | N,N'-bis(3-ethylheptyl)ethane-1,2-diimine |
| N-Heterocyclic Carbene (NHC) Precursor | 2x Amine + Glyoxal + Formaldehyde | 1,3-bis(3-ethylheptyl)-1H-imidazol-3-ium salt |
| β-diketiminate ("nacnac") | Amine + β-diketone | A ligand with N-3-ethylheptyl substituents |
This table presents hypothetical chelating ligands that could be synthesized using this compound as a key building block.
The introduction of a 3-ethylheptyl group onto a ligand framework would have profound steric and electronic effects on the resulting metal complex. illinois.edu
Steric Effects: The branched C9 alkyl group is sterically demanding. In a metal complex, this bulk can enforce specific coordination geometries (e.g., distorting a square planar complex towards tetrahedral), limit the number of ligands that can bind to the metal, and create a well-defined pocket around the active site. dalalinstitute.comresearchgate.net This can lead to enhanced selectivity in catalysis, as only substrates of a certain size and shape can access the metal center.
Electronic Effects: Alkyl groups are electron-donating through an inductive effect. The 3-ethylheptyl group would increase the electron density on the nitrogen (or carbon in an NHC) atom coordinated to the metal. This, in turn, increases the electron density on the metal center, which can influence its reactivity. For example, in catalytic hydrogenation, a more electron-rich metal center may be more effective at activating H₂. acs.orgacs.org Conversely, in polymerization, the electronic nature of the catalyst can affect the rate of monomer insertion and the properties of the final polymer. ed.ac.uk
Research on catalysts for nitrile hydrogenation and amide hydrogenation has shown that the ligand environment is critical for activity and selectivity. chemrxiv.orgnih.gov Iron, cobalt, and ruthenium complexes are often employed, and their performance is tuned by the steric and electronic properties of pincer or other chelating ligands. researchgate.net A ligand derived from this compound would provide significant steric hindrance, which could promote selective transformations by controlling the approach of the substrate to the catalytically active metal center.
Future Research Directions and Perspectives
Development of Green and Sustainable Synthetic Routes
The synthesis of amines is a cornerstone of the chemical industry, but traditional methods often rely on harsh conditions and generate significant waste. rsc.orgbenthamdirect.com Future research on 3-Ethylheptan-1-amine should prioritize the development of environmentally benign synthetic strategies.
Key areas of focus include:
Catalytic Reductive Amination: While reductive amination of corresponding aldehydes or ketones is a primary method for amine synthesis, future work should focus on replacing traditional reagents with greener alternatives. acs.orggctlc.org Research into heterogeneous catalysts, such as cobalt nanoparticles on N-doped carbon supports, could enable the use of molecular hydrogen under mild conditions (e.g., 50°C and 10 bar H₂), offering high selectivity and catalyst reusability. researchgate.netresearchgate.net
Bio-based Feedstocks: A significant leap in sustainability would be the synthesis of this compound from renewable resources. rsc.org Research could explore pathways starting from biomass-derived oxygenates or amino acids. chemistryviews.orgacs.org For instance, developing catalytic processes for the hydrogenation-decarbonylation of amino acids could provide a direct route to bio-based primary amines. chemistryviews.org
Flow Chemistry and Process Intensification: Implementing continuous flow processes for the synthesis of this compound could offer improved safety, efficiency, and scalability. This approach allows for precise control over reaction parameters, potentially increasing yield and reducing by-product formation.
| Synthetic Route | Potential Advantages | Key Research Challenges |
|---|---|---|
| Green Reductive Amination | High atom economy, use of H₂ as a clean reductant, catalyst reusability. researchgate.netresearchgate.net | Developing robust, inexpensive, and highly selective non-noble metal catalysts. |
| Biomass-Derived Pathways | Use of renewable feedstocks, potential for reduced carbon footprint. chemistryviews.orgacs.org | Identifying viable biomass precursors and developing efficient multi-step catalytic conversions. |
| Hydroaminoalkylation of Olefins | Direct use of widely available olefin feedstocks, high atom economy. rsc.org | Achieving high selectivity for the linear primary amine and developing efficient catalyst systems. |
Exploration of Novel Catalytic Transformations
The primary amine group in this compound is a versatile functional handle for a variety of chemical transformations. Future research should venture beyond established reactions to explore novel catalytic processes.
C-H Bond Functionalization: A frontier in organic synthesis is the direct functionalization of C-H bonds. Research could target the development of catalysts for the selective amination of C-H bonds using this compound as the nitrogen source, providing a highly efficient route to more complex molecules.
Hydroamination Reactions: Catalytic intermolecular hydroamination of unactivated olefins with alkyl amines remains a significant challenge. nih.gov Developing photoredox or transition-metal catalytic systems that could effectively add this compound across a double bond would be a substantial advancement, offering an atom-economical pathway to more complex amines. nih.gov
Multicomponent Reactions: Designing novel multicomponent reactions that incorporate this compound as a key building block would enable the rapid assembly of structurally diverse and complex molecules from simple precursors. nih.govrsc.org A visible-light-mediated carbonyl alkylative amination, for example, could bring together an aldehyde, an alkyl iodide, and this compound to create complex α-branched secondary amines in a single step. rsc.org
Investigation of Supramolecular Interactions
The interplay of non-covalent forces, such as hydrogen bonding and van der Waals interactions, governs the self-assembly of molecules into ordered structures. wikipedia.org The specific stereochemistry and alkyl branching of this compound make it an interesting candidate for supramolecular chemistry studies.
Future investigations could include:
Self-Assembly and Crystal Engineering: Systematic studies of the crystallization of salts of this compound with various organic and inorganic acids could reveal novel hydrogen-bonding motifs and supramolecular architectures. academie-sciences.frmst.edu Understanding how the branched structure influences packing and network formation is a key objective.
Host-Guest Chemistry: this compound could be explored as a guest molecule for various synthetic hosts, such as cyclodextrins or cucurbiturils. Research in this area would focus on quantifying the binding affinities and understanding the thermodynamic drivers of complexation, which are influenced by the size and shape of the alkyl chain.
Formation of Functional Materials: The amine group can be used to template the formation of porous materials or to functionalize surfaces. Research could explore the use of this compound in the synthesis of metal-organic frameworks (MOFs) or as a modifying agent for silica (B1680970) or carbon-based materials, potentially creating new materials for catalysis or separation.
Application in Emerging Technologies Requiring Branched Amine Functionality
The unique steric and electronic properties conferred by the branched structure of this compound suggest its potential utility in several advanced technological applications.
Carbon Capture and Utilization (CCU): Amine-based materials are central to technologies for capturing CO₂ from flue gas and the atmosphere. rsc.org The branching in this compound may influence the thermodynamics and kinetics of CO₂ absorption and desorption. researchgate.net Future research could involve grafting it onto solid supports or formulating it into novel solvent blends to develop more efficient and regenerable CO₂ sorbents. rsc.orgresearchgate.net
Polymer and Materials Science: Primary amines are essential monomers for synthesizing polymers like polyamides and polyimides. acs.org Incorporating this compound into polymer backbones could introduce controlled branching, impacting material properties such as crystallinity, solubility, and thermal stability.
Specialty Surfactants and Phase-Transfer Catalysts: The amphiphilic nature of protonated this compound suggests potential applications as a specialty surfactant or phase-transfer catalyst. Its branched structure could lead to unique interfacial properties compared to linear analogues.
| Technology Area | Potential Role of this compound | Key Research Question |
|---|---|---|
| Carbon Capture | Component of liquid absorbents or functional group for solid sorbents. rsc.org | How does the branched alkyl structure affect CO₂ absorption capacity and regeneration energy? researchgate.net |
| Advanced Polymers | Monomer for introducing controlled side-chains into polyamides or polyimides. acs.org | What is the impact of the ethyl-heptyl side chain on the thermal and mechanical properties of the resulting polymer? |
| Pharmaceutical Synthesis | Scaffold or intermediate for biologically active molecules. researchgate.net | Can the branched structure be leveraged to improve the pharmacological properties of drug candidates? |
Computational-Experimental Integrated Research Approaches
A synergistic approach combining computational modeling with experimental validation will be crucial for accelerating research on this compound.
Mechanism Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of novel synthetic reactions, such as catalytic C-H amination or hydroamination. This would provide insights into transition states and reaction energetics, guiding the design of more efficient catalysts.
Property Prediction: Molecular dynamics simulations can be used to predict the bulk properties of materials derived from this compound, such as polymers or liquid solvents. This can help in understanding structure-property relationships, for example, how the branched amine affects the viscosity and CO₂ solubility of an absorbent solution.
Predicting Supramolecular Assembly: Computational screening can predict the likely hydrogen-bonding patterns and crystal packing of this compound salts, guiding experimental efforts in crystal engineering and the design of new self-assembling systems.
By pursuing these integrated research avenues, the scientific community can unlock the full potential of this compound, transforming it from a simple chemical entity into a versatile tool for addressing contemporary challenges in chemistry and materials science.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Catalysts | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | NH₃, NiH | 70 | 85 | |
| 2 | NaBH₄, MeOH | 25 | 92 |
Basic Research: Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
A combination of ¹H/¹³C NMR , FT-IR , and mass spectrometry (MS) is essential:
- NMR : The primary amine group (-NH₂) appears as a broad singlet at δ 1.5–2.0 ppm (¹H) and δ 35–45 ppm (¹³C). The ethyl and heptyl chains show characteristic alkyl signals .
- FT-IR : N-H stretches (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) confirm amine functionality.
- MS : Molecular ion peaks (m/z 143.3 for [M+H]⁺) validate the molecular formula (C₉H₂₁N) .
Note : Always compare data with IUPAC-named reference standards to avoid misassignment .
Advanced Research: How can contradictory bioactivity data for this compound derivatives be systematically resolved?
Methodological Answer:
Contradictions often arise from variability in experimental design or analytical methods. To address this:
Reproducibility Checks : Replicate studies using identical reagents, concentrations, and instrumentation .
Statistical Analysis : Apply ANOVA or t-tests to compare datasets; ensure p-values <0.05 for significance .
Control Variables : Standardize solvent purity (e.g., HPLC-grade), temperature (±1°C), and pH (±0.1) .
Meta-Analysis : Cross-reference findings with structurally similar amines (e.g., tryptamine derivatives) to identify trends in activity .
Q. Example Workflow :
- Problem : Inconsistent IC₅₀ values in enzyme inhibition assays.
- Solution : Validate enzyme source (e.g., recombinant vs. native) and pre-incubation time .
Advanced Research: What computational strategies predict the reactivity of this compound in catalytic systems?
Methodological Answer:
Density Functional Theory (DFT) and molecular dynamics (MD) simulations are critical:
- DFT : Calculate Gibbs free energy (ΔG) for protonation/deprotonation steps to identify reactive sites.
- MD : Simulate solvent interactions (e.g., water vs. ethanol) to model solvation effects .
- Software Tools : Gaussian (DFT) and GROMACS (MD) with force fields like AMBER or CHARMM .
Q. Key Parameters :
- Basis set: B3LYP/6-31G* for amine systems.
- Simulation time: ≥100 ns for convergence .
Basic Research: How should this compound be stored to ensure long-term stability?
Methodological Answer:
- Temperature : Store at -20°C in airtight, amber vials to prevent oxidation .
- Desiccants : Include silica gel packs to absorb moisture.
- Monitoring : Conduct quarterly HPLC analyses to detect degradation products (e.g., imines) .
Advanced Research: What mechanistic insights explain the regioselectivity of this compound in nucleophilic reactions?
Methodological Answer:
Regioselectivity is governed by steric and electronic factors:
- Steric Effects : The ethyl group at position 3 hinders nucleophilic attack at the adjacent carbon.
- Electronic Effects : Hyperconjugation from the amine group stabilizes transition states at the primary carbon.
- Experimental Validation : Use isotopic labeling (¹⁵N) and kinetic isotope effects (KIE) to track reaction pathways .
Q. Table 2: Example Reaction Outcomes
| Substrate | Major Product | Regioselectivity (%) |
|---|---|---|
| This compound | N-Alkylated derivative | 85 |
| Heptan-1-amine | Mixture of N-/C-alkylated | 50 |
Advanced Research: How can hybrid methodologies (experimental + computational) optimize this compound’s application in asymmetric catalysis?
Methodological Answer:
- Ligand Design : Integrate this compound into chiral ligands (e.g., phosphino-amine hybrids) for enantioselective catalysis .
- Screening : Use high-throughput robotic platforms to test ligand-metal combinations (e.g., Pd, Rh).
- DFT-Guided Optimization : Predict enantiomeric excess (ee) values from transition state geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
